molecular formula C12H13IO4 B3268007 Dimethyl (3-iodobenzyl)malonate CAS No. 474010-13-4

Dimethyl (3-iodobenzyl)malonate

Cat. No.: B3268007
CAS No.: 474010-13-4
M. Wt: 348.13 g/mol
InChI Key: CGYOKZXTVNNAET-UHFFFAOYSA-N
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Description

Dimethyl (3-iodobenzyl)malonate is a malonate ester derivative featuring a 3-iodobenzyl substituent at the central carbon of the malonate core. Structurally, it consists of two methyl ester groups and a benzyl moiety substituted with an iodine atom at the meta position. This compound is typically synthesized via alkylation of dimethyl malonate with 3-iodobenzyl halides (e.g., bromide or iodide) under basic conditions . The iodine atom confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for bioactive molecules .

Properties

IUPAC Name

dimethyl 2-[(3-iodophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO4/c1-16-11(14)10(12(15)17-2)7-8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYOKZXTVNNAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228693
Record name 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID801228693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474010-13-4
Record name 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474010-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-iodobenzyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of dimethyl malonate with 3-iodobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-iodobenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted malonates with various functional groups.

    Hydrogenation: Reduced alcohol derivatives.

    Condensation Reactions: Substituted alkenes and dienes

Scientific Research Applications

Synthesis of Bioactive Compounds

Dimethyl (3-iodobenzyl)malonate serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for functionalization that can lead to the development of pharmaceuticals.

Key Applications:

  • Anticancer Agents: Research has shown that derivatives of malonic acid, including this compound, can be modified to create compounds with anticancer properties. For example, the incorporation of halogen atoms can enhance biological activity against cancer cells .
  • Anti-inflammatory Drugs: The compound has been utilized in synthesizing anti-inflammatory agents by modifying its malonate moiety to create derivatives that inhibit inflammatory pathways .

Synthetic Methodologies

This compound is often used in synthetic methodologies due to its reactivity and ability to undergo various transformations.

Synthetic Pathways:

  • Michael Addition Reactions: The compound can participate in Michael addition reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules. This reaction is particularly useful in creating enantiomerically enriched compounds for pharmaceutical applications .
  • Alkylation Reactions: this compound can be alkylated to produce more complex structures, which serve as precursors for various chemical entities, including insecticides and other agrochemicals .

Case Studies and Research Findings

Several studies highlight the utility of this compound in different research contexts:

Study ReferenceFocusFindings
Microtubule StabilizationInvestigated the effects of malonate derivatives on microtubule stabilization, showing potential for Alzheimer's treatment.
Anti-inflammatory ActivityDemonstrated that modified malonate derivatives can inhibit TLR4 signaling pathways, providing insights into their therapeutic potential against inflammatory diseases.
Asymmetric SynthesisExplored the use of dimethyl malonates in asymmetric synthesis, leading to high enantiomeric excess in target compounds.

Mechanism of Action

The mechanism of action of dimethyl (3-iodobenzyl)malonate in chemical reactions typically involves the activation of the methylene group by the ester groups, making it more susceptible to nucleophilic attack. The iodine atom also serves as a good leaving group, facilitating substitution reactions. In condensation reactions, the compound forms enolates that react with electrophiles to form carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Key Features
Dimethyl malonate Two methyl esters Baseline malonate ester; high reactivity in alkylation due to active methylene .
Dimethyl (3-iodobenzyl)malonate 3-Iodobenzyl + two methyl esters Electron-withdrawing iodine enhances acidity; bulky benzyl group affects steric accessibility .
Diethyl allylmalonate Allyl + two ethyl esters Ethyl esters reduce reactivity compared to methyl; allyl group enables conjugate additions .
Dimethyl 2,2-bis(3-fluoropropyl)malonate Two 3-fluoropropyl groups + methyl esters Fluorine atoms increase lipophilicity; used in medicinal chemistry for metabolic stability .
Meldrum’s acid Cyclic 5-membered ring Exceptionally acidic (pKa 7.3 vs. 15.9 for dimethyl malonate in DMSO); rigid structure .

Key Insights:

  • Acidity: this compound is more acidic than unsubstituted dimethyl malonate (pKa ~2.34 for dimethyl malonate in water ) due to the electron-withdrawing iodine. However, it is less acidic than Meldrum’s acid (pKa 7.3 in DMSO) due to the absence of a stabilizing cyclic structure .
  • Reactivity: The 3-iodobenzyl group facilitates palladium-catalyzed cross-coupling reactions, unlike non-halogenated analogs (e.g., dimethyl benzylmalonate) .
  • Steric Effects: Bulky substituents (e.g., 3-iodobenzyl) reduce nucleophilic attack at the central carbon compared to smaller groups (e.g., methyl) .

Biological Activity

Dimethyl (3-iodobenzyl)malonate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuroprotection. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is an iodinated derivative of malonic acid, which is characterized by the presence of a 3-iodobenzyl group. The molecular formula is C₁₄H₁₅I O₄, and it has a molecular weight of approximately 348.18 g/mol. Its structure allows for interaction with various biological targets, making it a candidate for further pharmacological studies.

  • Inhibition of Enzymatic Activity :
    • This compound has been shown to act as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. This inhibition can lead to alterations in metabolic pathways that may be beneficial in certain therapeutic contexts, such as cancer treatment .
  • Neuroprotective Effects :
    • Studies indicate that this compound can cross the blood-brain barrier and has neuroprotective properties. It reduces neuronal apoptosis and oxidative stress in models of cardiac arrest, promoting recovery of neurological functions post-event . The compound has demonstrated the ability to inhibit caspase-3 cleavage, which is crucial in the apoptotic pathway.

Study 1: Neuroprotection Post-Cardiac Arrest

  • Model : Sprague-Dawley male rats
  • Dosage : 6 mg/kg/min via intravenous infusion for 51 minutes
  • Findings : Improved return of spontaneous circulation (ROSC) and neurological performance were observed. Notably, there was a significant reduction in hippocampal neuron apoptosis at three days post-cardiac arrest, alongside decreased oxidative stress levels .

Study 2: Tumor Imaging with Iodinated Derivatives

  • Context : Research on radioiodinated phenylalkyl malonic acid derivatives indicated that compounds similar to this compound could be utilized for pH-specific imaging in tumor cells.
  • Results : The biodistribution profile showed favorable retention in blood and significant uptake in acidic tumor environments, suggesting potential applications in tumor imaging and therapy .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Inhibition of SDHCompetitive inhibition affecting metabolism
NeuroprotectionReduces neuronal apoptosis; inhibits caspase-3
Tumor ImagingpH-dependent uptake in tumor cells

Discussion

The biological activity of this compound presents promising avenues for research and therapeutic applications. Its role as a competitive inhibitor of SDH suggests it could be leveraged in metabolic modulation strategies for cancer therapy. Furthermore, its neuroprotective properties highlight its potential utility in treating conditions associated with neuronal damage.

Future Directions

Further research is necessary to explore:

  • The full range of biological targets affected by this compound.
  • Long-term effects and safety profiles in various animal models.
  • Clinical applications and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic routes for preparing Dimethyl (3-iodobenzyl)malonate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step alkylation or condensation reactions. For example:

  • Alkylation of malonate esters : Use 3-iodobenzyl bromide with dimethyl malonate in the presence of a strong base (e.g., NaH or KOtBu) in anhydrous THF or DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
  • Optimization : Apply factorial design to test variables (e.g., solvent polarity, base strength, temperature). For instance, a 2³ factorial design can evaluate solvent (DMF vs. THF), base (NaH vs. KOtBu), and temperature (0°C vs. RT) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to identify the malonate ester (δ ~3.7 ppm for OCH₃) and 3-iodobenzyl protons (aromatic δ ~7.0–7.5 ppm) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern for iodine .
  • Purity analysis : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .

Q. How should solubility and stability be managed during storage and experimental use?

Methodological Answer:

  • Solubility screening : Test in polar (DMSO, methanol) and non-polar (hexane, ethyl acetate) solvents. Dimethyl malonate derivatives often dissolve well in DMSO .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Use amber vials to avoid photodegradation of the iodobenzyl group .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Palladium-catalyzed coupling : Use Suzuki-Miyaura reactions with aryl boronic acids to replace iodine. Monitor kinetics via in-situ ¹H NMR or LC-MS to track intermediate formation .
  • Isotopic labeling : Introduce deuterium at the malonate α-position to study steric/electronic effects on reaction rates .

Q. How can computational modeling enhance the design of derivatives for targeted biological or material applications?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinity with enzyme targets (e.g., carbonic anhydrase) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions .

Q. How can contradictory data in literature regarding malonate ester reactivity be resolved?

Methodological Answer:

  • Systematic validation : Replicate reported protocols with controlled conditions (e.g., humidity, oxygen levels). Use DOE (Design of Experiments) to identify critical variables .
  • Meta-analysis : Cross-reference hazard data from EPA reports (e.g., hydrolysis rates) with experimental results to resolve discrepancies .

Q. What advanced analytical methods are suitable for studying polymer/composite materials derived from malonate esters?

Methodological Answer:

  • Thermal analysis : DSC to measure glass transition temperatures (Tg) and TGA for degradation profiles .
  • Mechanical testing : AFM or tensile testing to evaluate Young’s modulus in malonate-based polymers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl (3-iodobenzyl)malonate
Reactant of Route 2
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Dimethyl (3-iodobenzyl)malonate

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